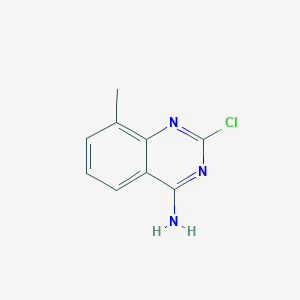![molecular formula C20H30N2O2 B14043462 tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B14043462.png)
tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[331]nonan-3-yl]carbamate is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
The synthesis of tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure is often synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of the benzyl group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic core.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.
Biological Studies: Researchers use the compound to study its interactions with biological molecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate can be compared with similar compounds such as:
tert-butyl N-[(1R,5S)-9-oxobicyclo[3.3.1]nonan-3-yl]carbamate: This compound has a similar bicyclic structure but differs in the functional groups attached.
tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate:
The uniqueness of this compound lies in its specific structure and the presence of the benzyl group, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C20H30N2O2 |
|---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate |
InChI |
InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)21-16-12-17-10-7-11-18(13-16)22(17)14-15-8-5-4-6-9-15/h4-6,8-9,16-18H,7,10-14H2,1-3H3,(H,21,23)/t17-,18-/m1/s1 |
InChI-Schlüssel |
JSCHDMDXTYLNBN-QZTJIDSGSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@H](C1)N2CC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14043380.png)













